2-chloro-5-methoxy-1-methyl-1H-benzo[d]imidazole
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Overview
Description
2-chloro-5-methoxy-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methoxy-1-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriately substituted o-phenylenediamines with carboxylic acids or their derivatives. One common method includes the use of catalytic redox cycling based on Ce(IV)/Ce(III) and H2O2 redox-mediated oxidation of the Schiff intermediate derived from substituted aromatic 1,2-phenylenediamines and aromatic aldehydes . This method results in the isolation of the product in good yield.
Industrial Production Methods
Industrial production methods for benzimidazoles, including this compound, often involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed N-arylation and copper-catalyzed C–H functionalization/C–N bond formation has been reported as an effective industrial method .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-methoxy-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5-methoxy-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential biomolecules in microorganisms. In medicinal applications, the compound may inhibit specific enzymes or receptors involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-methoxy-1H-benzo[d]imidazole
- 5-methoxy-1-methyl-1H-benzo[d]imidazole
- 2-chloro-1-methyl-1H-benzo[d]imidazole
Uniqueness
2-chloro-5-methoxy-1-methyl-1H-benzo[d]imidazole is unique due to the presence of both chloro and methoxy substituents on the benzimidazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-chloro-5-methoxy-1-methylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-12-8-4-3-6(13-2)5-7(8)11-9(12)10/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIDQNUZFRRCGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)N=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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